2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent.
Cyclization: The intermediate product undergoes cyclization to form the desired benzothiazole derivative.
Functional Group Modification: Further modifications, such as fluorination and methylation, are carried out to achieve the final compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions to increase yield and reduce reaction time .
Chemical Reactions Analysis
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions include various substituted benzothiazole derivatives .
Scientific Research Applications
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent, showing promising inhibitory activity against Mycobacterium tuberculosis.
Cancer Research: The compound exhibits anti-cancer properties and has been investigated for its ability to inhibit the growth of various cancer cell lines.
Anti-inflammatory Agents: It has shown potential as an anti-inflammatory agent, reducing inflammation in various in vitro and in vivo models.
Antimicrobial Activity: The compound has demonstrated antibacterial and antifungal activities against a range of bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of various enzymes, including those involved in the biosynthesis of bacterial cell walls and cancer cell proliferation.
Signal Transduction Pathways: It interferes with key signal transduction pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Fluorinated Compounds: The presence of a fluorine atom in the compound enhances its stability and bioavailability compared to non-fluorinated analogs.
Chromeno-pyrrole Derivatives: These compounds have a similar chromeno-pyrrole structure but differ in their functional groups, affecting their pharmacological properties.
The uniqueness of this compound lies in its combination of benzothiazole, fluorine, and chromeno-pyrrole moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H15FN2O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H15FN2O3S/c1-13-7-10-18-16(11-13)22(29)20-21(14-5-3-2-4-6-14)28(24(30)23(20)31-18)25-27-17-9-8-15(26)12-19(17)32-25/h2-12,21H,1H3 |
InChI Key |
SKIBWZHMEHWPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC5=C(S4)C=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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